![molecular formula C22H17N B14238388 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine CAS No. 481053-97-8](/img/structure/B14238388.png)
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is an organic compound with the molecular formula C22H17N. It is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the chemical reactivity of pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or anthracene rings.
Aplicaciones Científicas De Investigación
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Anthracen-9-yl)pyridine: Similar in structure but lacks the ethenyl linkage.
9,10-Distyrylanthracene: Contains two styryl groups instead of the pyridine moiety.
4-(10-Phenylanthracen-9-yl)pyridine: Similar but with a phenyl group instead of a methyl group on the anthracene ring.
Uniqueness
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is unique due to its combination of photophysical properties from the anthracene moiety and the chemical reactivity of the pyridine ring. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
481053-97-8 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-[2-(10-methylanthracen-9-yl)ethenyl]pyridine |
InChI |
InChI=1S/C22H17N/c1-16-18-6-2-4-8-20(18)22(21-9-5-3-7-19(16)21)11-10-17-12-14-23-15-13-17/h2-15H,1H3 |
Clave InChI |
RGSRVUWFDDIRTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
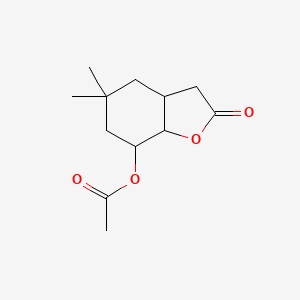
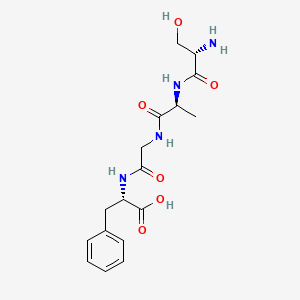
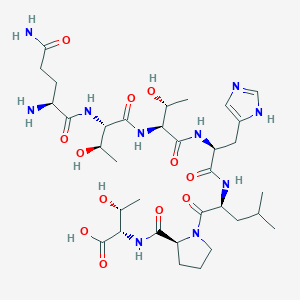
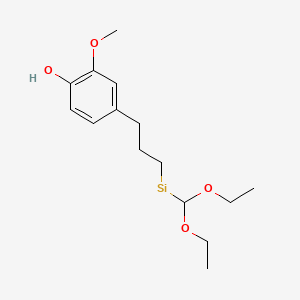
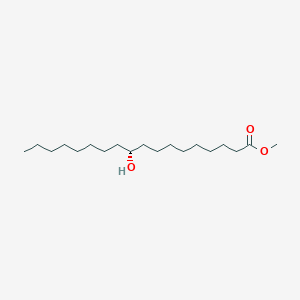
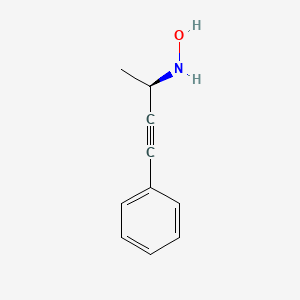
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
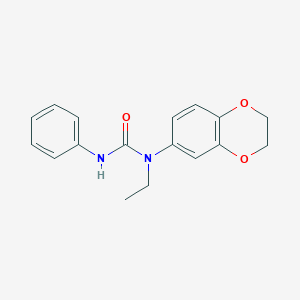
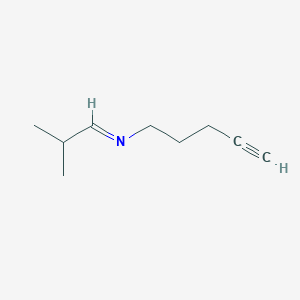
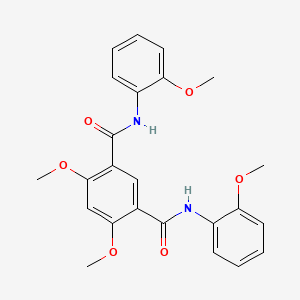
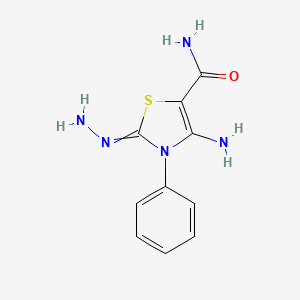

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
